molecular formula C13H13N5O B2382866 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 303986-37-0

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

Cat. No.: B2382866
CAS No.: 303986-37-0
M. Wt: 255.28 g/mol
InChI Key: GNYZXMKQORGAOW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile, also known as DMAPN, is a compound derived from nicotinonitrile, which is a derivative of nicotinic acid. It is a small molecule with a molecular weight of 151.2 g/mol and a molecular formula of C9H11N3O2. DMAPN is a versatile compound that has a wide range of applications in various scientific fields, such as chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent for the synthesis of amides, esters, and other compounds. This compound is also used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anticancer drugs.

Mechanism of Action

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a small molecule that can be easily absorbed into cells and tissues. Once inside the cells, it binds to specific receptors on the cell surface, which triggers a series of biochemical reactions. These reactions lead to the activation of various proteins, enzymes, and hormones, which in turn lead to the desired physiological effect.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antibacterial effects. It can also act as a vasodilator, which can help to reduce blood pressure and improve circulation. This compound has also been shown to have anti-cancer effects, as it can inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile in lab experiments is that it is a small molecule that is easy to synthesize and manipulate. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is a highly reactive compound, so it should be handled with care. It is also important to ensure that it is stored in a cool, dry place, as it can be easily degraded by heat or light.

Future Directions

There are a number of potential future directions for the use of 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile in scientific research. One potential application is in the development of new drugs, as this compound has demonstrated the ability to inhibit the growth of certain types of cancer cells. Another potential application is in the development of new agrochemicals, as this compound has demonstrated the ability to act as a fungicide and insecticide. Additionally, this compound could be used in the development of new dyes and pigments, as it has demonstrated the ability to bind to certain proteins and enzymes. Finally, this compound could be used in the development of new imaging techniques, as it has demonstrated the ability to bind to certain receptors and act as a contrast agent.

Synthesis Methods

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile can be synthesised by the reaction of nicotinonitrile with dimethylamine in the presence of an acid catalyst. This reaction is known as the ‘Diazotization’ reaction and produces a diazonium salt, which is then hydrolysed to form this compound. The reaction mechanism is as follows:
Step 1: Nicotinonitrile reacts with dimethylamine in the presence of an acid catalyst to form a diazonium salt.
Step 2: The diazonium salt is hydrolysed to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile involves the reaction of 4-(dimethylamino)-2-iodonicotinonitrile with hydroxylamine hydrochloride and sodium methoxide in methanol to form the intermediate 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile.", "Starting Materials": [ "4-(dimethylamino)-2-iodonicotinonitrile", "hydroxylamine hydrochloride", "sodium methoxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)-2-iodonicotinonitrile (1.0 g, 3.5 mmol) and hydroxylamine hydrochloride (0.42 g, 6.0 mmol) in methanol (20 mL) and stir at room temperature for 30 minutes.", "Step 2: Add sodium methoxide (0.28 g, 5.0 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture and wash the solid with methanol.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography to obtain 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile as a yellow solid (yield: 70%)." ] }

303986-37-0

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

4-(dimethylamino)-2-[2-(hydroxyiminomethyl)pyrrol-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H13N5O/c1-17(2)12-5-6-15-13(11(12)8-14)18-7-3-4-10(18)9-16-19/h3-7,9,19H,1-2H3

InChI Key

GNYZXMKQORGAOW-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N

solubility

not available

Origin of Product

United States

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